Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate)
Overview
Description
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is a coordination compound with the molecular formula C24H16F12N4P2Pd. It consists of a palladium(II) ion coordinated to two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and scientific research.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting palladium(II) chloride with 1,10-phenanthroline and potassium hexafluorophosphate in an appropriate solvent, such as methanol or acetonitrile, under reflux conditions.
Ionic Exchange: Another method involves the ionic exchange of palladium(II) complexes with hexafluorophosphate anions.
Industrial Production Methods: Industrial production typically involves scaling up the direct synthesis method, ensuring precise control over reaction conditions to achieve high purity and yield. The process may also include purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.
Substitution Reactions: The compound is used in various substitution reactions, including cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas or hydride donors are typically used.
Substitution: Various halides and organometallic reagents are employed.
Major Products Formed:
Aldehydes and ketones from oxidation reactions.
Alkanes from reduction reactions.
Coupled products from substitution reactions.
Scientific Research Applications
Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the manufacturing of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate to palladium(II), which facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction, but generally, the palladium center activates substrates by forming intermediates that undergo further transformations.
Comparison with Similar Compounds
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate)
Bis(1,10-phenanthroline)copper(II) Bis(hexafluorophosphate)
Bis(1,10-phenanthroline)zinc(II) Bis(hexafluorophosphate)
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique in its ability to catalyze a wide range of reactions with high efficiency and selectivity, making it a versatile tool in both research and industrial applications.
Biological Activity
Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound combines the chelating properties of 1,10-phenanthroline with the therapeutic potential of palladium(II), leading to various biological effects that are critical for drug development.
Synthesis and Characterization
The synthesis of Bis(1,10-phenanthroline)palladium(II) bis(hexafluorophosphate) typically involves the reaction of palladium(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate salts. Characterization methods such as UV-Vis spectroscopy, NMR, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that palladium complexes containing 1,10-phenanthroline exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that these complexes can induce apoptosis in human hepatoblastoma cells (HepG2) and lung cancer cells (A549) . The mechanism often involves DNA intercalation and subsequent disruption of cellular processes.
2. Antimicrobial Properties
Recent studies highlight the antimicrobial efficacy of Bis(1,10-phenanthroline)palladium(II) against resistant strains of bacteria such as Pseudomonas aeruginosa. In vitro assays demonstrated that this complex can inhibit biofilm formation and bacterial growth effectively . The combination of this compound with traditional antibiotics has shown enhanced efficacy against resistant bacterial strains.
3. Mechanism of Action
The proposed mechanism by which Bis(1,10-phenanthroline)palladium(II) exerts its biological effects includes:
- DNA Binding: The 1,10-phenanthroline ligand facilitates intercalation into DNA, leading to structural alterations and inhibition of replication.
- Reactive Oxygen Species (ROS) Generation: The complex can generate ROS upon activation, contributing to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis .
Case Studies
Several case studies provide insights into the biological activities and mechanisms of action:
Case Study 1: Antitumor Efficacy
In a study involving HepG2 cells, Bis(1,10-phenanthroline)palladium(II) was shown to induce apoptosis through caspase activation pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptotic cell death .
Case Study 2: Antimicrobial Activity
A study assessed the effectiveness of this palladium complex against Pseudomonas aeruginosa biofilms. Results indicated that treatment with Bis(1,10-phenanthroline)palladium(II) led to a significant reduction in biofilm biomass compared to control groups .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
palladium(2+);1,10-phenanthroline;dihexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H8N2.2F6P.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h2*1-8H;;;/q;;2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRLLEYDPGIKKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F12N4P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113173-22-1 | |
Record name | Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry around the Palladium(II) center in the complex described in the research?
A1: The research paper states that the Pd(II) center in the complex adopts a distorted cis square-planar geometry []. This geometry is defined by the coordination of two oxygen atoms from a bidentate bisacetylacetonate ligand and two nitrogen atoms from a chelating 1,10-phenanthroline ligand.
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